molecular formula Cl2H8N4Ru-4 B14498848 Ruthenium(1+), chloride, (OC-6-22)- CAS No. 63251-19-4

Ruthenium(1+), chloride, (OC-6-22)-

Cat. No.: B14498848
CAS No.: 63251-19-4
M. Wt: 236.1 g/mol
InChI Key: JYILOIGNCSRIGB-UHFFFAOYSA-L
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Description

Ruthenium(1+), chloride, (OC-6-22)- is a ruthenium-based coordination compound valued in research for its catalytic and potential biomedical properties. Ruthenium complexes are known for their remarkably broad and diversified chemical spectrum, making them a subject of intense study in fields such as homogeneous, heterogeneous, and photocatalysis . A key area of application is in the development of efficient chemotherapeutic drugs, with some ruthenium complexes in the final stages of clinical trials for cancer treatment . These complexes are investigated as anticancer agents due to their ability to function with mechanisms of action that may differ from traditional platinum-based drugs, potentially offering new pathways to combat resistant cancer cells . Beyond oncology, research explores their use as antimicrobial and immunosuppressive agents . The rich coordination chemistry of ruthenium allows for the fine-tuning of its electronic and structural characteristics, enabling researchers to design complexes with specific reactivities and functions for advanced chemical and pharmacological applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

63251-19-4

Molecular Formula

Cl2H8N4Ru-4

Molecular Weight

236.1 g/mol

IUPAC Name

azanide;dichlororuthenium

InChI

InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2

InChI Key

JYILOIGNCSRIGB-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Synthesis from Ruthenium Trichloride Precursors

Ruthenium trichloride (RuCl₃) serves as the primary precursor for synthesizing this complex. A patented method involves refluxing RuCl₃ with bidentate ligands such as phenanthroline derivatives in dimethylformamide (DMF) under argon. The molar ratio of RuCl₃ to ligand is critical, with optimal performance observed at 1:2. Heating at 140°C for 3–5 hours facilitates ligand coordination, followed by purification via acetone precipitation and vacuum drying to yield a crystalline product. This method achieves a 46% yield, as demonstrated in analogous syntheses of η⁶-benzene ruthenium complexes.

Key challenges include avoiding ruthenium oxide formation, which necessitates inert atmospheres and rigorous drying of solvents. The reaction’s success hinges on the ligand’s electron-donating capacity, which stabilizes the Ru⁺ center. For instance, (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolate ligands induce chirality, confirmed by Flack parameters in crystallographic studies.

Transmetalation Strategies

Transmetalation offers an alternative route, particularly for introducing non-chloride ligands. A reported protocol reacts [Ru(p-cymene)Cl₂]₂ with nickel-based complexes like Ni(m-CH₂NH₂)₂₂ in acetonitrile. The reaction proceeds via ligand exchange, where the nickel complex transfers its m-CH₂NH₂ ligand to ruthenium. After refluxing at 120°C, the product is isolated via column chromatography, yielding a Ru⁺ complex with a PF₆⁻ counterion.

This method’s advantage lies in its modularity; substituting the nickel precursor allows tuning of the ligand environment. However, competing side reactions, such as dimerization of ruthenium intermediates, require careful control of stoichiometry and temperature. Kinetic studies suggest that maintaining a 1:1 molar ratio of ruthenium to nickel precursors minimizes byproducts.

Ligand Substitution in Preformed Complexes

Ligand substitution reactions enable post-synthetic modification of ruthenium precursors. For example, [Ru(η⁶-C₆H₆)Cl₂]₂ reacts with chiral oxazoline ligands in the presence of K₂CO₃. Refluxing in acetonitrile for 3 hours replaces chloride ligands with the oxazoline-phenolate chelator, forming the OC-6-22 geometry. The bite angle of 86.88° between the N and O donors ensures optimal steric and electronic stabilization.

Table 1: Representative Reaction Conditions for Ligand Substitution

Precursor Ligand Solvent Temp (°C) Yield (%)
[Ru(η⁶-C₆H₆)Cl₂]₂ (S)-isopropyl-oxazoline Acetonitrile 80 46
RuCl₃ Phenanthroline DMF 140 50

Optimization of Reaction Parameters

The preparation’s efficiency depends on temperature, solvent, and base selection. In hydrogenation-active complexes, KOtBu in THF at 50°C under 25 bar H₂ facilitates heterolytic H₂ splitting, a step critical for stabilizing the Ru⁺ oxidation state. Elevated temperatures (>100°C) risk ligand decomposition, as observed in attempts to prepare hydride intermediates.

Solvent polarity also influences reaction kinetics. Polar aprotic solvents like DMF enhance ligand solubility but may coordinate to ruthenium, necessitating excess ligand. Conversely, ethylene glycol’s high boiling point enables prolonged reflux without solvent evaporation, improving conversion rates.

Purification and Characterization Techniques

Purification typically involves sequential chromatography and crystallization. Silica gel chromatography (60–100 mesh) with methanol elution effectively isolates ruthenium complexes from unreacted ligands. Crystallization from acetone/water mixtures yields X-ray-quality crystals, as evidenced by orthorhombic structures with P2₁2₁2₁ symmetry.

Table 2: Crystallographic Data for [Ru(C₁₂H₁₄NO₂)Cl(η⁶-C₆H₆)]

Parameter Value
Space group P2₁2₁2₁
a, b, c (Å) 6.5669, 9.414, 27.570
Centroid-Ru distance 1.6590 Å
Bite angle (N–Ru–O) 86.88°

Spectroscopic characterization includes ¹H NMR, where aromatic protons resonate at δ 7.24–6.28 ppm, confirming η⁶-coordination of benzene. Elemental analysis and mass spectrometry further validate stoichiometry, with deviations <0.5%.

Challenges and Mitigation Strategies

Common pitfalls include oxidation to Ru³⁺ species and ligand dissociation. Storing products under argon and adding stabilizers like NH₄PF₆ prevent oxidation. Ligand dissociation, detected via NMR line broadening, is mitigated by using chelating ligands with rigid backbones.

Chemical Reactions Analysis

Types of Reactions

Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ruthenium(III) chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Characteristics :

  • Oxidation State : The Ru center is in the +2 oxidation state, as deduced from the charge balance (Cl⁻ ligand contributes -1, NH₃ is neutral, and the counterion Cl⁻ balances the +1 charge of the cation) .
  • Stereochemistry : The OC-6-22 descriptor specifies the spatial arrangement of ligands, critical for catalytic and electronic properties.

Comparison with Similar Ruthenium Chloride Complexes

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) Hydrate

  • Formula : C₂₀H₁₆Cl₂N₄Ru·xH₂O (CAS 98014-14-3) .
  • Structure : Octahedral geometry (OC-6-22) with two Cl⁻ ligands, two 2,2'-bipyridine (bpy) ligands, and two water molecules (variable hydration).
  • Oxidation State : Ru(II).
  • Applications : Widely used in photoelectrochemical cells due to its strong visible-light absorption and redox activity. Its bipyridine ligands enhance electron transfer efficiency compared to ammine ligands in the target compound .
  • Key Difference : The bipyridine ligands provide π-conjugation, enabling applications in dye-sensitized solar cells (DSSCs), whereas the ammonia ligands in the target compound favor simpler coordination chemistry.

Ruthenium Trichloride (RuCl₃)

  • Formula : RuCl₃ (anhydrous) .
  • Structure : Polymorphic (α- and β-forms), with Ru in +3 oxidation state and octahedral Cl⁻ coordination.
  • Applications: Precursor for synthesizing Ru nanoparticles and single-atom catalysts (e.g., Ru-doped ZrO₂ for nitrogen fixation) . Oxidizing agent in organic synthesis.
  • Key Difference : RuCl₃ is a versatile starting material for diverse Ru complexes but lacks the defined stereochemistry of OC-6-22 compounds. The target compound’s ammine ligands offer stability in aqueous environments, unlike RuCl₃’s hygroscopic nature .

Phosphine/Acetate Ruthenium Complexes

  • Example: Diacetato[(R)-2,2-bis(diphenylphosphino)-1,1-binaphthyl]ruthenium(II) (CAS data in ).
  • Structure : OC-6-22 geometry with mixed phosphine and acetate ligands.
  • Applications : Asymmetric catalysis (e.g., hydrogenation reactions) due to chiral phosphine ligands .
  • Key Difference : Bulky phosphine ligands induce chirality, enabling enantioselective catalysis, whereas the target compound’s smaller ammine ligands are suited for straightforward coordination or ion-exchange reactions.

Data Table: Comparative Analysis of Ruthenium Chloride Complexes

Compound Molecular Formula Oxidation State Ligands Applications Reference
Chloropentaammineruthenium(II) chloride ClH₁₅N₅Ru·Cl +2 5 NH₃, 1 Cl⁻ Model for coordination studies
cis-Bis(bipyridine)Ru(II) hydrate C₂₀H₁₆Cl₂N₄Ru·xH₂O +2 2 bpy, 2 Cl⁻, 2 H₂O DSSCs, photochemistry
Ruthenium trichloride RuCl₃ +3 6 Cl⁻ Catalyst precursor, nanoparticle synthesis
Phosphine/acetate Ru complex C₄₄H₃₈O₄P₂Ru +2 Phosphine, acetate Asymmetric hydrogenation

Research Findings and Critical Differences

  • Oxidation State : Ru(II) complexes (target, bipyridine) are stable under mild conditions, whereas Ru(III) in RuCl₃ requires reducing environments for catalytic cycles .
  • Stereochemical Control : OC-6-22 geometry ensures predictable reactivity, but ligand choice dictates application scope. For example, the target compound’s simplicity contrasts with the bipyridine complex’s optoelectronic tailoring .

Q & A

Q. How do isotopic labeling studies (e.g., ¹⁰¹Ru) clarify mechanistic pathways in chloride ligand exchange?

  • Methodological Answer : ¹⁰¹Ru-labeled complexes analyzed via mass spectrometry track ligand exchange kinetics. Comparative studies with ³⁶Cl⁻ isotopes distinguish associative vs. dissociative pathways. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots .

Methodological Notes

  • Data Contradictions : Address conflicting reports (e.g., stability in air vs. inert gas) by replicating experiments with rigorous environmental controls and cross-validating analytical methods (e.g., XRD + XPS) .
  • Theoretical Linkage : Anchor studies to ligand-field theory or Marcus-Hush electron-transfer models to explain deviations from empirical data .
  • Safety Compliance : Adhere to GB/T 16483-2008 and EU CLP guidelines for toxicity classification and waste disposal .

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